4-(chloromethyl)-2,3,5,6-tetrafluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an organic compound characterized by the presence of a chloromethyl group and four fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the halogenation of a precursor compound. One common method is the chloromethylation of 2,3,5,6-tetrafluorophenol using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactive nature of the chloromethylating agents and the potential hazards associated with halogenated compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized products under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to yield methylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted phenols, azides, thiols, and ethers.
- Quinones and other oxidized phenolic compounds.
- Methylated phenols and related derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modifying their activity and function.
Pathways Involved: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity.
Comparison with Similar Compounds
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(Chloromethyl)phenol, 2,3,5,6-tetrafluorophenol, and 4-(bromomethyl)-2,3,5,6-tetrafluorophenol.
Uniqueness: The presence of both chloromethyl and tetrafluorophenol groups in a single molecule imparts unique reactivity and stability.
Properties
CAS No. |
67518-62-1 |
---|---|
Molecular Formula |
C7H3ClF4O |
Molecular Weight |
214.5 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.